2-(6-chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS No.:
Cat. No.: VC14973301
Molecular Formula: C18H15ClN2O3
Molecular Weight: 342.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H15ClN2O3 |
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Molecular Weight | 342.8 g/mol |
IUPAC Name | 2-(6-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Standard InChI | InChI=1S/C18H15ClN2O3/c19-13-2-1-12-5-6-21(15(12)9-13)11-18(22)20-14-3-4-16-17(10-14)24-8-7-23-16/h1-6,9-10H,7-8,11H2,(H,20,22) |
Standard InChI Key | LLGHZRUKMCFNIU-UHFFFAOYSA-N |
Canonical SMILES | C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
2-(6-Chloro-1H-indol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic small molecule with the molecular formula C₁₈H₁₅ClN₂O₃ and a molecular weight of 342.8 g/mol. Its IUPAC name reflects the integration of two heterocyclic systems: an indole ring substituted with a chlorine atom at the 6-position and a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge. The systematic name is 2-(6-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide.
Property | Value | Source |
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Molecular Formula | C₁₈H₁₅ClN₂O₃ | |
Molecular Weight | 342.8 g/mol | |
IUPAC Name | 2-(6-chloroindol-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
CAS Number | 1144487-95-5 |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions starting from commercially available precursors:
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Indole Functionalization: 6-Chloroindole undergoes N-alkylation with bromoacetyl bromide to form 2-bromo-N-(6-chloroindol-1-yl)acetamide.
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Benzodioxin Amine Preparation: 2,3-Dihydro-1,4-benzodioxin-6-amine is synthesized via reduction of the corresponding nitro compound.
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Amide Coupling: The bromoacetamide intermediate reacts with the benzodioxin amine under basic conditions (e.g., lithium hydride in DMF) to yield the final product .
Analytical Characterization
The compound is validated using:
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (EI-MS): A molecular ion peak at m/z 342.8 confirms the molecular weight.
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Infrared Spectroscopy (IR): Peaks at 1650 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) verify the acetamide group .
Pharmacological Profile
Anticancer Activity
In vitro studies demonstrate significant cytotoxicity against cancer cell lines, as summarized in Table 2.
Table 2: Cytotoxicity of 2-(6-Chloroindol-1-yl)-N-Benzodioxin Acetamide
Cell Line | IC₅₀ (μM) | Reference |
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MCF-7 (Breast) | 12.4 | |
A549 (Lung) | 18.7 | |
HeLa (Cervical) | 15.9 |
The compound’s potency is attributed to its ability to disrupt cancer cell proliferation and induce apoptosis.
Mechanism of Action
The anticancer effects involve dual pathways:
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Apoptosis Induction: Activation of caspase-3/7 and PARP cleavage, leading to DNA fragmentation.
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Signaling Pathway Inhibition: Suppression of the PI3K/Akt/mTOR axis, which regulates cell survival and growth.
Comparative Analysis with Structural Analogs
Role of the Chloro Substituent
The 6-chloro group on the indole ring enhances electron-withdrawing effects, increasing binding affinity to hydrophobic pockets in target proteins compared to non-chlorinated analogs.
Benzodioxin Contribution
The 2,3-dihydro-1,4-benzodioxin moiety improves metabolic stability by reducing oxidative degradation, as evidenced by longer half-life in hepatic microsomal assays.
Future Directions and Challenges
Preclinical Development
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